molecular formula C18H18ClNOS B1613872 2-Chloro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-90-6

2-Chloro-4'-thiomorpholinomethyl benzophenone

Cat. No. B1613872
M. Wt: 331.9 g/mol
InChI Key: MGNYEHPOYUKQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNOS . It has a molecular weight of 331.9 g/mol.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4’-thiomorpholinomethyl benzophenone consists of a benzophenone core with a thiomorpholinomethyl group at the 4’ position and a chlorine atom at the 2 position . Detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Reactivity

Benzophenone derivatives are pivotal in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone demonstrates the reactivity of benzophenone derivatives towards sulfur- and oxygen-containing nucleophiles. This reactivity is exploited in creating compounds with potential applications in medicinal chemistry and material science (Pouzet et al., 1998).

Photochemical Properties

The photochemical properties of benzophenone (BP) derivatives, such as their ability to undergo n-π* excitation and form biradicaloid triplet states, are utilized in bioorganic chemistry, material science, and biological chemistry. These properties enable BP derivatives to abstract hydrogen atoms from C-H bonds, facilitating light-directed covalent bond formation. This mechanism finds applications in binding site mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).

Environmental Applications

In environmental science, benzophenone derivatives are studied for their potential as adsorption materials for removing pollutants from water. For instance, tertiary amine-functionalized adsorption resins have shown high adsorption capacity for benzophenone-4, a compound structurally related to 2-Chloro-4'-thiomorpholinomethyl benzophenone, highlighting the utility of such materials in water treatment technologies (Zhou et al., 2018).

Antitumor Activity

Some benzophenone derivatives exhibit significant cytotoxic and antitumor activities. Research into morpholino and thiomorpholino benzophenones has demonstrated potent in vitro cytotoxic activity against various cancer cell lines, and certain derivatives have shown notable antitumor effects in animal models. These findings suggest the potential therapeutic applications of benzophenone derivatives in cancer treatment (Kumazawa et al., 1997).

properties

IUPAC Name

(2-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNYEHPOYUKQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642926
Record name (2-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-thiomorpholinomethyl benzophenone

CAS RN

898782-90-6
Record name Methanone, (2-chlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
2-Chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
2-Chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
2-Chloro-4'-thiomorpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.